molecular formula C9H16N2O B015912 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide CAS No. 19805-75-5

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Cat. No. B015912
CAS RN: 19805-75-5
M. Wt: 168.24 g/mol
InChI Key: ACFYUJLIWIDSFM-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, also known as TPCA-1, is a small molecule that has been used in scientific research for many years. It is an aryl amide derivative that has been used in a variety of applications, including as a fluorescent probe, as a substrate for enzyme assays, and as an inhibitor of enzymes. TPCA-1 is a highly versatile compound that has been used in many different studies and has been found to be effective in a range of different applications.

Scientific Research Applications

Antiarrhythmic Applications

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide has been explored for its potential in treating cardiac arrhythmias. Studies have shown that compounds derived from this chemical structure can be more effective than traditional antiarrhythmic drugs like quinidine. These compounds have been tested for their efficacy against aconitine-induced arrhythmia and have demonstrated strong activity against ouabain-induced arrhythmia, comparable to known drugs such as lidocaine, mexiletine, and tocainide (Hankovszky et al., 1986).

Spectroscopic Studies

This compound has also been used in spectroscopic studies. It has been employed as a label in studying the structural changes of proteins using Raman-resonance Raman (RR) spectroscopy and surface enhanced Raman scattering (SERS) spectroscopy. This has enabled the investigation of structural changes in proteins like bovine serum albumin and cytochrome c (Cavalu et al., 2001).

Cardioprotection

Further research has investigated the cardioprotective efficacy of derivatives based on this compound. These studies have shown that certain derivatives can protect isolated cardiomyocytes against oxidative damage and exhibit protective effects against myocardial injury in postischemic hearts. This cardioprotection is attributed to their potential as scavengers of reactive oxygen species (Shankar et al., 2000).

Application in Organic Synthesis

The compound has also found utility in the field of organic synthesis. It has been involved in the development of novel antimicrobial agents, such as inhibitors of undecaprenyl pyrophosphate synthase (UPPS). This research has led to the synthesis and exploration of structure-activity relationships for various derivatives, contributing to the development of potential new drugs (Peukert et al., 2008).

Electron Transfer and Reaction Studies

Additionally, this compound and its derivatives have been studied for their electron transfer and reaction mechanisms. These studies provide insights into the reactivity of free nitroxyl radicals and their interactions with other radicals, which are crucial for understanding their behavior in biological and chemical systems (Nigam et al., 1976).

Safety and Hazards

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide may be used in the synthesis of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide and 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy free radical .

properties

IUPAC Name

2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h5,11H,1-4H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFYUJLIWIDSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885099
Record name 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-
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Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19805-75-5
Record name 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrroline
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URL https://commonchemistry.cas.org/detail?cas_rn=19805-75-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-
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Record name 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-
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Record name 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-
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Record name 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide interact with singlet oxygen (¹O₂), and what are the downstream effects?

A: this compound acts as a probe for ¹O₂ detection. It reacts with ¹O₂, forming a stable nitroxide radical detectable through Electron Spin Resonance (ESR) spectroscopy. [, , ] This reaction allows researchers to quantify ¹O₂ generated by various methods, including cold atmospheric pressure plasma jet irradiation and photodynamic therapy using photosensitizers like guaiazulene and rose bengal. [, , ]

Q2: What is the structural characterization of this compound?

A2: While the provided research excerpts don't explicitly state the molecular formula and weight, they describe the compound as a derivative of pyrroline with a carboxamide group and four methyl groups. For precise structural data, refer to chemical databases like PubChem or ChemSpider.

Q3: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound derivatives, particularly regarding their antiarrhythmic activity?

A: Research indicates that incorporating a 2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamide moiety into specific molecules can yield antiarrhythmic properties. [] A study focused on N-(ω-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides demonstrated that variations in the side chain length and substituents on the primary amino group significantly influenced antiarrhythmic activity against aconitine and ouabain-induced arrhythmias. [] Some derivatives exhibited greater potency and a better chemotherapeutic index compared to quinidine. []

Q4: How does this compound contribute to understanding oxidative stress in biological systems?

A: Research suggests that cold atmospheric pressure plasma jets, while not specifically generating ¹O₂, can induce oxidative stress involving multiple Reactive Oxygen Species (ROS). [] this compound plays a crucial role in this context as it reacts with oxidizing species, including ¹O₂. [] By analyzing the ESR signal intensity changes in the presence and absence of ¹O₂ quenchers like sodium azide (NaN₃), researchers can differentiate the contribution of ¹O₂ from other ROS in oxidative stress models. []

Q5: What research infrastructure and resources are crucial for further studies on this compound and its derivatives?

A5: Advancing research on this compound necessitates access to:

    Q6: What are the limitations of using this compound in singlet oxygen detection?

    A6: While a valuable tool, this compound has limitations:

    • Non-specificity: It reacts with oxidizing species other than ¹O₂, requiring careful experimental design and controls to ensure accurate ¹O₂ quantification. []
    • Sensitivity: Compared to fluorescent probes like Singlet Oxygen Sensor Green®, its sensitivity towards ¹O₂ might be lower. []

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